1,1,1-Tribromo-4-methylhex-3-ene
Description
Properties
CAS No. |
62648-69-5 |
|---|---|
Molecular Formula |
C7H11Br3 |
Molecular Weight |
334.87 g/mol |
IUPAC Name |
1,1,1-tribromo-4-methylhex-3-ene |
InChI |
InChI=1S/C7H11Br3/c1-3-6(2)4-5-7(8,9)10/h4H,3,5H2,1-2H3 |
InChI Key |
SKEQOPFQDJNPAE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=CCC(Br)(Br)Br)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,1-Tribromo-4-methylhex-3-ene can be synthesized through the bromination of 4-methylhex-3-ene. The reaction typically involves the addition of bromine (Br2) to the double bond of 4-methylhex-3-ene in the presence of a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms to the desired positions.
Industrial Production Methods
In an industrial setting, the production of 1,1,1-tribromo-4-methylhex-3-ene may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and bromine concentration, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Tribromo-4-methylhex-3-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes or alkynes.
Addition Reactions: The double bond in the compound can participate in addition reactions with electrophiles such as hydrogen halides (HX) or halogens (X2).
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents such as water or alcohols, with the presence of a base like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Elimination Reactions: Often performed using strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Addition Reactions: Conducted in non-polar solvents like hexane or dichloromethane (CH2Cl2) at room temperature or slightly elevated temperatures.
Major Products Formed
Substitution Reactions: Formation of alcohols, ethers, or amines depending on the nucleophile used.
Elimination Reactions: Formation of alkenes or alkynes with varying degrees of substitution.
Addition Reactions: Formation of dibromoalkanes or other halogenated derivatives.
Scientific Research Applications
1,1,1-Tribromo-4-methylhex-3-ene has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules. It serves as a building block for the synthesis of various halogenated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules. It may be used in studies related to enzyme inhibition or protein binding.
Medicine: Explored for its potential use in drug development, particularly in the design of halogenated pharmaceuticals with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties such as flame retardancy or chemical resistance.
Mechanism of Action
The mechanism of action of 1,1,1-tribromo-4-methylhex-3-ene involves its interaction with various molecular targets through its reactive bromine atoms and double bond. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The pathways involved may include:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles, leading to the formation of new chemical bonds.
Electrophilic Addition: The double bond can react with electrophiles, resulting in the addition of new groups to the molecule.
Elimination: The compound can undergo elimination reactions to form unsaturated products with different degrees of substitution.
Comparison with Similar Compounds
Comparison with Similar Compounds
However, the following insights from the evidence may hint at broader trends in brominated alkenes or related reactions:
(A) Brominated Cyclohexene Derivatives ()
- 2-Bromo-N-phenyl-1-cyclohexene-1-carboxamide (C₁₃H₁₄NOBr) was synthesized via alkylation with methyl iodide in DMF .
- Elemental analysis: Calculated (C: 55.73%, H: 5.04%, N: 5.00%) vs. Found (C: 55.78%, H: 5.04%, N: 4.89%) .
- While structurally distinct from the target compound, this highlights the reactivity of brominated alkenes in alkylation reactions.
(B) Organometallic Catalysis ()
- References to palladium-catalyzed cross-coupling reactions (e.g., Ishiyama et al., 1996) suggest bromoalkenes might participate in similar transformations .
Hypothetical Comparison Table (No Direct Evidence)
Research Findings and Limitations
- Critical Gap : The evidence lacks specific data on 1,1,1-Tribromo-4-methylhex-3-ene , including synthesis, spectral data (NMR, IR), or applications.
- Methodological Notes: The reaction in used NaH and methyl iodide in DMF, a common alkylation protocol that might apply to bromoalkenes . However, extrapolation is speculative.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
